(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
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Overview
Description
(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound belonging to the class of trifluoromethylbenzenes. It contains a benzene ring substituted with a trifluoromethyl group and a fluorine atom, making it a significant molecule in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through distillation or crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a different alcohol derivative .
Scientific Research Applications
(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and materials.
Mechanism of Action
The mechanism of action of (1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
(1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-ol: This compound has a similar structure but lacks the fluorine atom at the 2-position.
(1R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-ol: Another similar compound with the trifluoromethyl group at a different position on the benzene ring.
Uniqueness
The presence of both the fluorine atom and the trifluoromethyl group in (1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol makes it unique. This combination enhances its chemical stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H8F4O |
---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
(1R)-2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8,14H,5H2/t8-/m0/s1 |
InChI Key |
KJTMEBOAPXUSDU-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](CF)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CF)O |
Origin of Product |
United States |
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